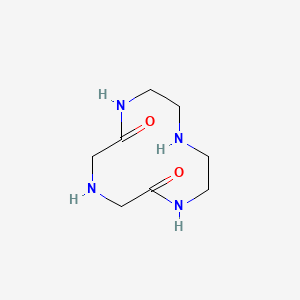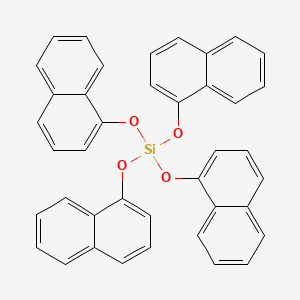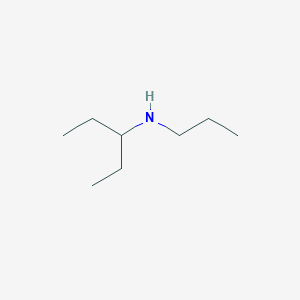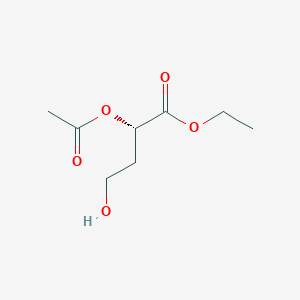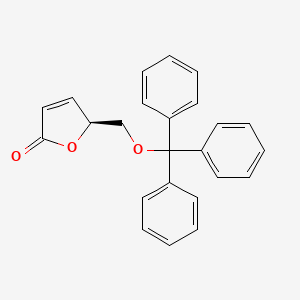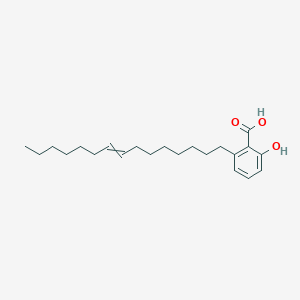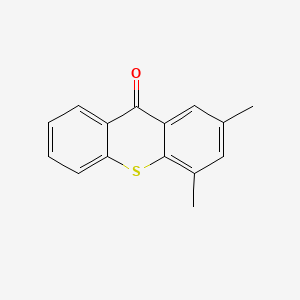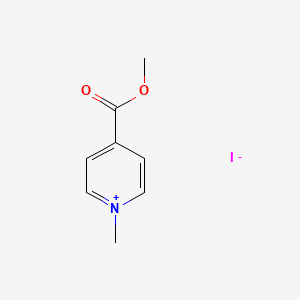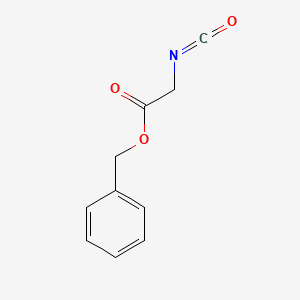
Benzyl 2-isocyanatoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-isocyanatoacetate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoacetate can be synthesized through the reaction of benzyl chloroformate with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which then reacts with potassium cyanate to yield this compound. This method is efficient but requires stringent safety measures due to the toxic nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form benzyl carbamate and carbon dioxide.
Polymerization: Can be used in the production of polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature, to form urethanes and ureas.
Water: Hydrolysis occurs readily in the presence of moisture, leading to the formation of benzyl carbamate.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Benzyl Carbamate: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Benzyl 2-isocyanatoacetate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active compounds.
Biological Research: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of benzyl 2-isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial and research applications .
Comparación Con Compuestos Similares
Ethyl 2-isocyanatoacetate: Similar in structure but has an ethyl group instead of a benzyl group.
Butyl 2-isocyanatoacetate: Contains a butyl group instead of a benzyl group.
Uniqueness: Benzyl 2-isocyanatoacetate is unique due to the presence of the benzyl group, which can influence its reactivity and the properties of the resulting products. The benzyl group can provide additional stability and modify the physical properties of the compounds formed from reactions involving this compound .
Propiedades
Número CAS |
76692-58-5 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
benzyl 2-isocyanatoacetate |
InChI |
InChI=1S/C10H9NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clave InChI |
QFVXJSWQXICJGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)
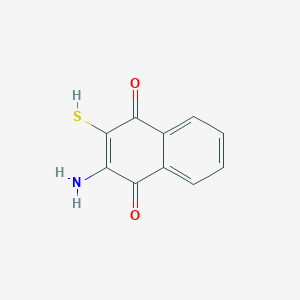
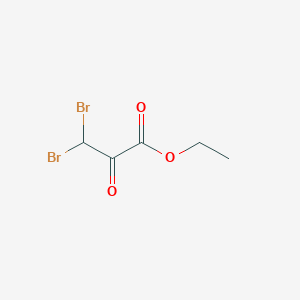
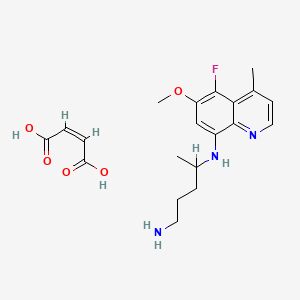
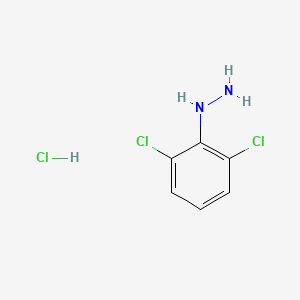
![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)
